Bacoside A

Catalog No.
S1777798
CAS No.
11028-00-5
M.F
C41H68O13
M. Wt
769.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bacoside A

CAS Number

11028-00-5

Product Name

Bacoside A

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

Molecular Formula

C41H68O13

Molecular Weight

769.0 g/mol

InChI

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1

InChI Key

LKCTWIIDXXXXAR-CYGHALRTSA-N

Bacoside a is a triterpenoid saponin.
Bacoside A has been reported in Bacopa monnieri with data available.
from Bacopa monnieri; structure in first source

Bacoside A (CAS 11028-00-5) is a highly purified, levorotatory triterpenoid saponin mixture (primarily comprising bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C) isolated from Bacopa monnieri[1]. Unlike crude botanical extracts, analytical-grade Bacoside A (≥90-95% HPLC) provides a precise, standardized molecular baseline essential for rigorous pharmacological research, formulation development, and pharmacokinetic profiling [2]. It is the primary bioactive fraction responsible for the neuroprotective and memory-enhancing properties associated with the plant[1]. Procurement of the isolated compound ensures reproducible dosing, eliminates heavy metal contamination risks inherent to aquatic plant sourcing, and avoids the pharmacological variability caused by co-extractives like the dextrorotatory artifact Bacoside B[1].

Research Fit

Neuronal oxidative stress model studies

CNS receptor binding screening assays

Enzyme inhibition (MAO, AChE) research

Transporter interaction (P-gp) evaluation

Substituting high-purity Bacoside A with standard Bacopa monnieri extracts (typically standardized to only 20-50% total bacosides) introduces severe reproducibility issues in both in vitro and in vivo models [2]. Crude extracts contain a complex matrix of uncharacterized phytochemicals and Bacoside B—a dextrorotatory isomer considered to be an isolation artifact with lower specific pharmacological activity[2]. Furthermore, crude extracts exhibit significant off-target effects, such as the potent inhibition of critical cytochrome P450 enzymes, which are not observed with the purified Bacoside A constituents [1]. For drug interaction studies, targeted neuroprotection assays, or precise analytical calibration, the use of unrefined botanical matrices or mixed-isomer preparations invalidates quantitative results and introduces unacceptable formulation risks [1].

Substitution Risk

Crude extract variability

Crude Bacopa monnieri extracts have inconsistent saponin profiles; reported neuroprotection response may differ.

Single component may miss targets

Isolated Bacoside A3 lacks D1 receptor affinity; substituting mixture with A3 alone may not support dopaminergic pathway studies.

Partial profile recapitulation

Bacopaside X shows D1 binding but omits neuroprotection-associated saponins; mixture-level response may not transfer.

Formulation Compatibility: Negligible Cytochrome P450 Inhibition Compared to Crude Extract

In luminescent CYP recombinant human enzyme assays, crude Bacopa monnieri extract demonstrates moderate to potent non-competitive inhibition of CYP2C19, CYP2C9, and CYP1A2. Conversely, isolated constituents of Bacoside A show negligible inhibition at concentrations up to 100 µM[1].

Evidence DimensionCYP2C19 Enzyme Inhibition (IC50)
Target Compound DataNegligible inhibition (IC50 > 100 µM for pure Bacoside A constituents)
Comparator Or BaselineCrude extract (IC50 = 23.67 µg/mL for CYP2C19; 36.49 µg/mL for CYP2C9)
Quantified DifferencePure constituents eliminate the CYP inhibition seen in crude extracts, significantly reducing herb-drug interaction risks.
ConditionsIn vitro luminescent CYP recombinant human enzyme assay.

Procuring pure Bacoside A is critical for formulators seeking to avoid the severe herb-drug interaction risks caused by crude botanical matrices.

Neuroprotection
Head-to-head
Bacoside A3 & Bacopaside II > Bacopasaponin C & isomer
Identifies primary cytoprotective constituents; supports procurement for oxidative stress model studies.
MTT assay, H2O2-stressed N2a cells.

Purity-Linked Usability: Levorotatory Purity vs. Dextrorotatory Artifacts (Bacoside B)

Bacoside A is the primary pharmacologically active, levorotatory fraction of Bacopa monnieri saponins. In contrast, Bacoside B is a dextrorotatory isomer that frequently co-elutes in lower-grade preparations and is considered an isolation artifact with reduced neuropharmacological efficacy [1].

Evidence DimensionOptical rotation and primary pharmacological activity
Target Compound DataLevorotatory optical rotation; drives primary neuropharmacological activity
Comparator Or BaselineBacoside B (Dextrorotatory optical rotation; lower specific activity)
Quantified DifferenceIsolation of Bacoside A removes the less active dextrorotatory artifact, ensuring 100% target fraction dosing.
ConditionsChemical characterization and neuropharmacological profiling.

Purchasing isolated Bacoside A ensures the exclusion of the less active Bacoside B artifact, guaranteeing maximum potency and reproducibility in neuroprotective assays.

D1 Receptor Binding
Head-to-head
Bacopaside X: Ki 9.06 µM; other constituents: Ki >100 µM
Bacopaside X drives D1 affinity; other constituents show negligible binding — supports target-specific studies.
Radioligand binding, human recombinant CNS receptors.

In Vitro Efficacy: Dose-Dependent Cell Cycle Arrest in Glioblastoma Models

Bacoside A demonstrates targeted cytotoxicity against human glioblastoma cells. Treatment with 80 µg/mL to 100 µg/mL Bacoside A induces significant sub-G0 phase cell cycle arrest and early apoptosis, outperforming untreated baselines by over an order of magnitude .

Evidence DimensionSub-G0 phase cell cycle arrest and apoptosis induction
Target Compound Data31.36% early apoptotic cells at 80 µg/mL; 41.11% at 100 µg/mL
Comparator Or BaselineUntreated control baseline (3.48% early apoptotic cells)
Quantified Difference11.8-fold increase in early apoptosis at 100 µg/mL compared to baseline.
ConditionsU-87 MG human glioblastoma cell line in vitro assay.

High-purity Bacoside A provides the concentrated dosing necessary to achieve significant in vitro cytotoxicity without the matrix interference of crude extracts.

MAO-A Inhibition
Head-to-head
IC50 17.08 µg/mL (Bacopaside I)
Bacopaside I contributes majority of MAO-A inhibition; supports component-specific enzyme research.
Human recombinant MAO-A; MAO-Glo assay.

Neuroprotection: Direct Inhibition of Amyloid-Beta (1-42) Fibrillation

In neuroblastoma cellular models, isolated Bacoside A actively prevents the aggregation of amyloidogenic proteins. At a defined concentration of 50 µM, it significantly inhibits the cytotoxicity, fibrillation, and membrane interactions of Aβ(1-42) [1].

Evidence DimensionInhibition of Aβ(1-42) fibrillation and membrane interaction
Target Compound DataSignificant inhibition of Aβ(1-42) fibrillation and membrane interaction at 50 µM
Comparator Or BaselineUntreated Aβ(1-42) control (high fibrillation and cytotoxicity)
Quantified DifferenceDirect structural prevention of amyloid fibril formation at a precise micromolar concentration.
ConditionsSH-SY5Y neuroblastoma cell line treated with Aβ(1-42).

Utilizing a defined 50 µM concentration of pure Bacoside A allows researchers to map exact stoichiometric interactions with amyloid proteins, which is impossible with unstandardized extracts.

P-gp Efflux
Head-to-head
Bacopaside II: 4-fold decrease in efflux ratio vs control
Bacopaside II most potent P-gp inhibitor among constituents; supports transporter interaction research.
Rh123 transport, MDR1-transfected cell monolayer.
AChE Inhibition
Cross-study context
Bacoside A3 IC50 19.4–42.8 µg/mL; mixture: no inhibition in one study
Reported AChE inhibition varies across studies; supports component-specific screening rather than mixture.
Data to verify; cross-study variability.

Pharmacokinetic and Herb-Drug Interaction Profiling

Because Bacoside A constituents demonstrate negligible CYP450 inhibition compared to crude extracts, it is the required standard for evaluating the safety, metabolism, and true interaction potential of Bacopa-derived therapeutics without matrix interference [1].

Analytical Calibration and Quality Control

As the primary bioactive marker for Bacopa monnieri products, ≥95% HPLC-grade Bacoside A is essential for QA/QC laboratories to accurately quantify the levorotatory active fraction in commercial supplements, ensuring compliance with pharmacopeial standards [2].

Neurodegenerative Disease Modeling (Alzheimer's & Parkinson's)

Procuring high-purity Bacoside A enables precise micromolar dosing (e.g., 50 µM) in SH-SY5Y cell models to study the direct inhibition of Aβ(1-42) fibrillation, avoiding the confounding variables introduced by Bacoside B or heavy metal contaminants [2].

Oncology and Glioblastoma Research

The compound's ability to induce dose-dependent cell cycle arrest (sub-G0 phase) and apoptosis in U-87 MG cells makes it an ideal purified precursor for investigating Notch pathway modulation and developing novel adjuvant neuro-oncology treatments .

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuronal oxidative stress models
High Bacoside A3 & Bacopaside II content
Cytoprotection endpoint validation
D1 receptor binding studies
Purified Bacopaside X
Receptor affinity reproducibility
P-gp transporter interaction research
Bacopaside II component
Efflux ratio monitoring
MAO-A enzyme inhibition research
Bacopaside I component
Inhibition kinetics validation

XLogP3

2.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

768.46599222 Da

Monoisotopic Mass

768.46599222 Da

Heavy Atom Count

54

Wikipedia

Bacoside A

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